molecular formula C15H20O3 B8086706 Sporogen

Sporogen

Cat. No.: B8086706
M. Wt: 248.32 g/mol
InChI Key: PCBDXYONDOCJPR-VASVIWCCSA-N
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Description

Sporogen is a compound isolated from various fungal species, including Penicillium and Aspergillus. It is known for its biological activities, particularly its ability to inhibit human inducible nitric-oxide synthase expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sporogen can be synthesized through the biosynthetic pathways of fungi such as Aspergillus oryzae and Penicillium species . The synthesis involves the production of a core carbon skeleton, followed by various tailoring reactions that modify the structure to produce this compound . The reaction conditions typically involve the use of specific enzymes that catalyze these modifications.

Industrial Production Methods

Industrial production of this compound involves the cultivation of fungal species that naturally produce the compound. The fungi are grown in controlled environments, and the compound is extracted and purified from the fungal biomass . This method ensures a consistent supply of this compound for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Sporogen undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the tailoring reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound throughout the process.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with enhanced biological activities . These derivatives are often more potent in their antimicrobial and anticancer properties compared to the parent compound.

Comparison with Similar Compounds

Sporogen is similar to other fungal metabolites such as petasol and 6-dehydropetasol . Other similar compounds include S14-95 and S-curvularin, which also inhibit human inducible nitric-oxide synthase expression but differ in their chemical structures and specific biological activities .

Conclusion

This compound is a compound with significant potential in various fields of scientific research and medicine. Its unique chemical properties and biological activities make it a valuable subject of study for developing new therapeutic agents and understanding complex biochemical pathways.

Properties

IUPAC Name

(6R,7R,7aR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13?,14+,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBDXYONDOCJPR-VASVIWCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCC2=CC(=O)C3(C([C@]12C)O3)C(=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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